molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2487485
CAS No.: 338791-21-2
M. Wt: 369.25
InChI Key: OQKHNZAZHURJBK-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with chlorinated phenyl and benzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Etherification: The final step involves the etherification of the benzimidazole core with the chlorinated benzyl group using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro or carbonyl groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nucleophilic substitution can result in the formation of amine or thiol derivatives.

Scientific Research Applications

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1H-benzimidazole: Lacks the chlorobenzyl group, which may affect its biological activity and binding affinity.

    1-(benzyl)oxy-2-(2-chlorophenyl)-1H-1,3-benzimidazole: Similar structure but without the chlorine substitution on the benzyl group.

Uniqueness

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorinated phenyl and benzyl groups, which may enhance its chemical stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHNZAZHURJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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